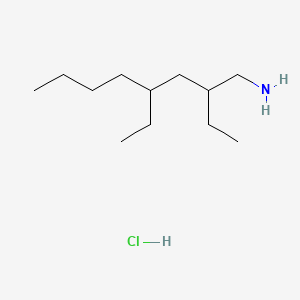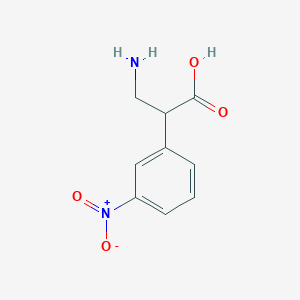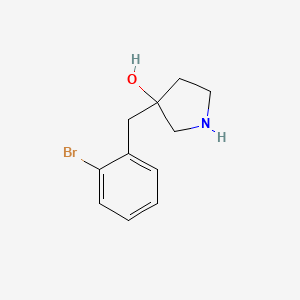
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3-fluoro-4-methylphenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro-methylphenyl group and the carboxylic acid functionality. One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The fluoro-methylphenyl group can be reduced under specific conditions to modify its electronic properties.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution of the fluoro group can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro-methylphenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can contribute to the overall three-dimensional structure and stability of the compound. The carboxylic acid group may also play a role in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-(4-Fluoro-3-methylphenyl)butanoic acid: Similar structure but with a butanoic acid group instead of a pyrrolidine ring.
3-(4-Fluoro-3-methylphenyl)pyrrolidine hydrochloride: Similar structure but with a hydrochloride salt form.
4-(4-Fluoro-3-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a dione functionality.
Uniqueness
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring, fluoro-methylphenyl group, and carboxylic acid functionality. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
属性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC 名称 |
4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-7-2-3-8(4-11(7)13)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) |
InChI 键 |
GHXGDCIKHDJKHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CNCC2C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















